JNJ-28312141 is a synthetically derived molecule classified as an arylamide. [] It acts as a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key player in inflammatory responses. [] While not directly discussed in the provided papers, N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide, with its similar structure, could potentially exhibit comparable biological activity and find applications in related scientific research areas.
The synthesis of JNJ-28312141 involved a multi-step process, starting from readily available building blocks and employing various chemical transformations. [] While the specific synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide is not detailed in the provided literature, its structure suggests a synthesis approach involving the reaction of 1-cyclohexen-1-ylethanamine with 4-isobutylbenzenesulfonyl chloride. This reaction would likely proceed through a nucleophilic substitution mechanism, where the amine group of 1-cyclohexen-1-ylethanamine attacks the electrophilic sulfur atom of 4-isobutylbenzenesulfonyl chloride, leading to the formation of the target sulfonamide. Optimization of reaction parameters like solvent, temperature, and base would be crucial to achieve a high yield and purity of the desired product.
JNJ-28312141 comprises an arylamide core with a 1-cyclohexen-1-yl substituent. [] The molecule exhibits structural features crucial for its interaction with the CSF-1R binding site, likely involving hydrogen bonding and hydrophobic interactions. [] Similarly, N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide contains a 1-cyclohexen-1-yl group, suggesting a possible interaction with similar biological targets. Further computational modeling and structure-activity relationship studies would be needed to assess the binding affinity and selectivity of the target compound towards CSF-1R or other potential targets.
JNJ-28312141 exerts its effect by binding to and inhibiting the activity of the colony-stimulating factor-1 receptor (CSF-1R). [] This inhibition disrupts the signaling cascade downstream of CSF-1R, ultimately leading to a reduction in inflammatory responses. [] Given the structural similarities, N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide might also exhibit inhibitory activity against CSF-1R or related receptor tyrosine kinases. Further research is needed to confirm this hypothesis and elucidate its precise mechanism of action.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5